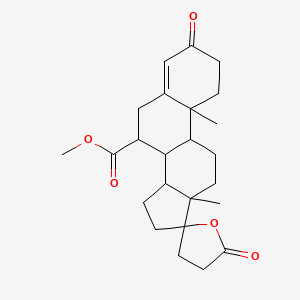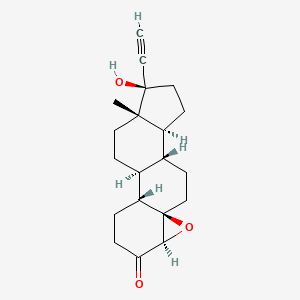![molecular formula C14H18N3NaO10Tc B1261182 sodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;technetium-99(4+)](/img/structure/B1261182.png)
sodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;technetium-99(4+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
sodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;technetium-99(4+), also known as technetium Tc 99m diethylenetriaminepentaacetic acid, is a radiopharmaceutical used primarily in nuclear medicine for diagnostic imaging. It is a complex of technetium-99m, a metastable nuclear isomer, with pentetic acid. This compound is widely used for imaging the brain, kidneys, and lungs due to its favorable physical and chemical properties .
Méthodes De Préparation
sodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;technetium-99(4+) is prepared by combining technetium-99m with pentetic acid in a sterile environment. The preparation involves the following steps:
Analyse Des Réactions Chimiques
sodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;technetium-99(4+) undergoes various chemical reactions, including:
Oxidation and Reduction: The technetium ion can exist in multiple oxidation states, allowing it to participate in redox reactions.
Substitution Reactions: The complex can undergo ligand exchange reactions where the pentetic acid ligand is replaced by other ligands under specific conditions.
Common Reagents and Conditions: Typical reagents include reducing agents like stannous chloride, and the reactions are often carried out in aqueous solutions with controlled pH
Applications De Recherche Scientifique
sodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;technetium-99(4+) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in various chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in biological studies to track the distribution and localization of compounds within organisms.
Medicine: Extensively used in diagnostic imaging to evaluate organ function, particularly in the brain, kidneys, and lungs. .
Industry: Utilized in industrial applications for non-destructive testing and quality control processes.
Mécanisme D'action
The mechanism of action of technetium Tc 99m pentetate involves its distribution and localization within the body. After intravenous administration, the compound distributes in the extracellular fluid space and is filtered by the kidneys. It does not undergo significant metabolism and is excreted unchanged in the urine. The gamma radiation emitted by technetium-99m is detected by gamma cameras, providing detailed images of the target organs .
Comparaison Avec Des Composés Similaires
sodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;technetium-99(4+) is compared with other radiopharmaceuticals such as:
Technetium Tc 99m medronate: Used for bone imaging, it binds to hydroxyapatite crystals in bone, highlighting areas of altered osteogenesis.
Technetium Tc 99m succimer: Used for renal imaging, it binds to the cortical region of the kidneys.
Technetium Tc 99m pertechnetate: Used for imaging the thyroid gland, salivary glands, and gastric mucosa.
sodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;technetium-99(4+) is unique due to its versatility in imaging multiple organs and its rapid clearance from the body, making it a preferred choice for various diagnostic procedures .
Propriétés
Formule moléculaire |
C14H18N3NaO10Tc |
|---|---|
Poids moléculaire |
510.2 g/mol |
Nom IUPAC |
sodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;technetium-99(4+) |
InChI |
InChI=1S/C14H23N3O10.Na.Tc/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);;/q;+1;+4/p-5/i;;1+1 |
Clé InChI |
VTPAYRVYYYAMJN-FCHARDOESA-I |
SMILES isomérique |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[99Tc+4] |
SMILES canonique |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Tc+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,3R,4R,5R,6R)-2-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B1261099.png)


![(1R)-1,5-anhydro-1-[(1E,3S,4S,5R)-4,5-dihydroxy-3-(nonacosanoylamino)nonadec-1-en-1-yl]-D-galactitol](/img/structure/B1261105.png)
![(1S,5R)-3-[2-chloro-4-(methylsulfonyl)benzoyl]-4-(phenylthio)bicyclo[3.2.1]oct-3-en-2-one](/img/structure/B1261106.png)




![3-[[(1R)-2beta-[(E)-1-Methyl-1-propenyl]-3,4aalpha,6beta-trimethyl-1,2,4a,5,6,7,8,8abeta-octahydronaphthalene-1beta-yl]carbonyl]-5-[(Z)-2-methylpropylidene]-1H-pyrrole-2(5H)-one](/img/structure/B1261117.png)




